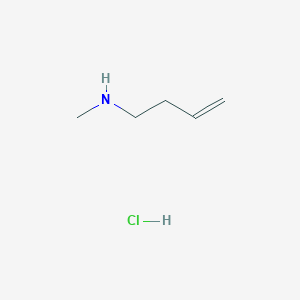

N-Methylbut-3-en-1-amine hydrochloride

Übersicht

Beschreibung

“N-Methylbut-3-en-1-amine hydrochloride” is a chemical compound with the molecular formula C5H12ClN and a molecular weight of 121.61 . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “N-Methylbut-3-en-1-amine hydrochloride” is1S/C5H11N.ClH/c1-5(2)3-4-6;/h1,3-4,6H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“N-Methylbut-3-en-1-amine hydrochloride” is a powder that is stored at room temperature . Its melting point is between 187-189 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Key Intermediates

N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a crucial intermediate in the synthesis of various compounds, including antibiotics for veterinary pathogens. A notable study detailed the development of a practical, efficient, and stereoselective process for its preparation, emphasizing the importance of asymmetric Michael addition and stereoselective alkylation in the synthesis sequence (Fleck et al., 2003).

Antibacterial Activity

In the field of microbiology, N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride has been used as an antitumor drug and has shown activity against some bacteria. Research exploring its mode of action on Bacillus subtilis revealed that it induces irreversible damage to bacterial DNA (Shimi & Shoukry, 1975).

Catalysis and Chemical Synthesis

N-Methyl- and N-alkylamines are extensively used in academic research and industrial production, playing vital roles in various life-science molecules. A study reported an efficient reductive amination process for the synthesis of these amines using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts, highlighting the significance of cost-effective synthesis methods (Senthamarai et al., 2018).

Spectroscopy and Chemical Analysis

The Raman spectra of methylated amines and their hydrochlorides provide insights into the structural and vibrational characteristics of these compounds. This aspect of research helps in understanding the molecular behavior and bonding in such chemicals (Edsall, 1937).

Environmental and Industrial Applications

Nitrile-functionalized tertiary amines, including N-methyl-N,N-dipropionitrile amine, have been synthesized and evaluated for their SO2 absorption performances. This research is crucial in environmental science, particularly for developing efficient and regenerable absorbents for industrial emissions (Hong et al., 2014).

Chemotherapy Research

Nitrogen mustards like methyl-bis (beta-chloroethyl) amine hydrochloride have been explored for their potential in treating leukemia and other malignant diseases. Studies on their mutagenic properties and effects on hemopoietic tissue contribute significantly to oncology research (Jacobson & Spurr, 1946).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-methylbut-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-3-4-5-6-2;/h3,6H,1,4-5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSLUDUIYPKSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methylbut-3-en-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)

![1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B1447611.png)

![4-Isobutyl-[1,4]diazepan-5-one](/img/structure/B1447614.png)

![5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1447615.png)

![7-(2-Methylpropyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B1447616.png)

![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)